3-Fluoro-4-nitrotoluene

Descripción general

Descripción

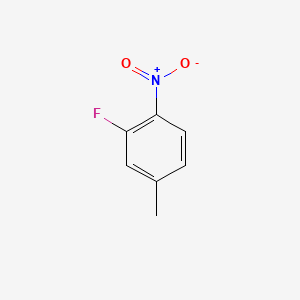

3-Fluoro-4-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a yellowish crystalline powder with a molecular weight of 155.13 g/mol . This compound is used as an intermediate in the synthesis of various chemical compounds, including dyes, pigments, and flavors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-nitrotoluene typically involves the nitration of 3-fluorotoluene. This process can be carried out using acetic anhydride and concentrated nitric acid, or a mixed acid of nitric acid and sulfuric acid . The reaction conditions are optimized to improve the selectivity for this compound production.

Industrial Production Methods: In industrial settings, the production of this compound follows similar nitration processes but on a larger scale. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: 3-Fluoro-4-nitrotoluene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution:

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Oxidation: Potassium dichromate in glacial acetic acid and concentrated sulfuric acid.

Major Products Formed:

Reduction: 3-Fluoro-4-aminotoluene.

Oxidation: 3-Fluoro-4-nitrobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

3-Fluoro-4-nitrotoluene serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. Its unique structure allows for modifications that enhance the efficacy of drugs targeting bacterial infections and cancer. For instance, a study highlighted the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which exhibited potent antitubercular activities against Mycobacterium tuberculosis with minimal cytotoxic effects on human cells .

Material Science

Production of Specialty Polymers and Resins

In material science, this compound is utilized in creating specialty polymers and resins. These materials are essential for high-performance applications in electronics and automotive industries due to their improved thermal stability and mechanical properties . The incorporation of this compound into polymer formulations can lead to enhanced performance characteristics, making it a valuable component in advanced material development.

Agricultural Chemicals

Development of Agrochemicals

this compound plays a significant role in the formulation of agrochemicals, including herbicides and insecticides. Its application helps develop effective pest control solutions while minimizing environmental impact . The compound's ability to modify biological activity makes it a candidate for designing safer and more efficient agricultural products.

Analytical Chemistry

Standard in Analytical Methods

In analytical chemistry, this compound is used as a standard substance for various analytical techniques. It aids researchers in accurately measuring and analyzing chemical compounds within complex mixtures, facilitating better quality control and research outcomes . Its stability and reactivity profile make it ideal for use in calibration standards.

Research in Organic Synthesis

Building Block for Complex Molecules

This compound is also recognized as a valuable building block in organic synthesis. Chemists utilize it to construct complex molecules with precision, which is essential for developing new materials and compounds . Its versatility allows for various synthetic pathways, enabling the creation of diverse chemical entities.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting infections and cancer |

| Material Science | Used in producing specialty polymers and resins |

| Agricultural Chemicals | Important in formulating herbicides and insecticides |

| Analytical Chemistry | Standard substance for accurate chemical analysis |

| Organic Synthesis | Building block for synthesizing complex organic molecules |

Case Studies

-

Antitubercular Activity Study

A study evaluated novel derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide against M. tuberculosis, demonstrating promising results with MIC values as low as 4 μg/mL against resistant strains . -

Material Properties Enhancement

Research indicated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength, making it suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-nitrotoluene involves its interaction with specific molecular targets and pathways. For instance, in the preparation of IκB kinase inhibitors, the compound interferes with the NF-κB signaling pathway, which is involved in immune responses, inflammation, and cancer . The nitro group and the fluorine atom in the compound contribute to its reactivity and binding affinity to the target enzymes.

Comparación Con Compuestos Similares

- 2-Fluoro-4-nitrotoluene

- 3-Fluoro-2-nitrotoluene

- 4-Fluoro-3-nitrobenzotrifluoride

- 3-Chloro-4-nitrotoluene

Comparison: 3-Fluoro-4-nitrotoluene is unique due to the position of the fluorine and nitro groups on the aromatic ring, which influences its chemical reactivity and physical properties. Compared to its isomers, such as 2-Fluoro-4-nitrotoluene and 3-Fluoro-2-nitrotoluene, this compound exhibits different reactivity patterns in nucleophilic aromatic substitution reactions . Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various chemical syntheses .

Actividad Biológica

3-Fluoro-4-nitrotoluene (3-F-4-NT), with the molecular formula CHFNO, is an organic compound characterized by a yellowish crystalline structure. It has garnered attention in medicinal chemistry and agricultural applications due to its role as an intermediate in the synthesis of various biologically active compounds, particularly IκB kinase (IKK) inhibitors. This article explores the biological activity of 3-F-4-NT, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

- Molecular Weight : 155.13 g/mol

- Structure : Contains a fluorine atom at the meta position and a nitro group at the para position of the toluene ring.

This compound primarily functions as an inhibitor of IκB kinase (IKK) , which plays a critical role in the NF-κB signaling pathway. The inhibition of IKK prevents the phosphorylation and degradation of IκB, leading to decreased activation of NF-κB. This pathway is significant in regulating immune responses and inflammation, making it a target for therapeutic interventions in various diseases, including cancer and inflammatory disorders.

The compound exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Inhibition : 3-F-4-NT is noted for its ability to inhibit specific enzymes involved in cellular signaling pathways.

- Cellular Effects : It influences cell signaling pathways and may modulate cellular processes such as apoptosis and proliferation due to its interaction with IKK.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antitubercular activity. A study demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL. The most potent derivative showed an MIC of 4 μg/mL against both rifampin-resistant and sensitive strains .

Agrochemical Industry

In agriculture, 3-F-4-NT serves as an intermediate for synthesizing herbicides, fungicides, and insecticides. Its unique chemical structure allows for the development of agrochemicals that target specific pests while minimizing environmental impact.

Study on Antitubercular Activity

A series of compounds derived from this compound were tested for their antitubercular activity. The study found that:

- Compound 3m exhibited an MIC of 4 μg/mL against M. tuberculosis H 37Rv.

- The structure-activity relationship (SAR) indicated that modifications in substituents significantly affected biological activity, highlighting the potential for further optimization in drug design .

Safety and Toxicological Profile

Despite its promising biological activities, this compound is classified as harmful if ingested or inhaled and can cause skin irritation. Proper safety measures should be implemented when handling this compound in laboratory settings.

Summary Table of Biological Activities

| Activity | Description | MIC Values |

|---|---|---|

| Antitubercular Activity | Potent against M. tuberculosis strains | 4 - 64 μg/mL |

| IKK Inhibition | Inhibits NF-κB signaling pathway | Not quantified |

| Agrochemical Applications | Intermediate for herbicides and pesticides | Varies by formulation |

Propiedades

IUPAC Name |

2-fluoro-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZMOWQCNPFDWPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060002 | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-34-4 | |

| Record name | 2-Fluoro-4-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-fluoro-4-methyl-1-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Fluoro-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-4-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using solid acid catalysts for the nitration of 3-fluorotoluene to produce 3-fluoro-4-nitrotoluene?

A1: Solid acid catalysts offer several advantages over conventional methods for the nitration of 3-fluorotoluene to produce this compound. [] These advantages include:

- Enhanced regioselectivity: Solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2, and H-beta demonstrate superior selectivity towards the desired this compound isomer compared to traditional nitration methods. []

- Milder reaction conditions: The use of solid acid catalysts allows for nitration reactions to occur under milder conditions, often employing 70% nitric acid instead of highly concentrated acids. [] This reduces the formation of unwanted byproducts and simplifies the purification process.

- Environmental friendliness: Solid acid catalysts are easily separable from the reaction mixture and reusable, making the process more environmentally friendly and cost-effective. [] The research highlighted the stability of the H-beta catalyst, showing no significant loss in conversion or selectivity even after five cycles. []

Q2: How do the different nitration processes affect the selectivity of this compound production?

A2: Research indicates that the choice of nitration process significantly impacts the selectivity of this compound production. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.